molecular formula C18H25N5O B2504536 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide CAS No. 921144-48-1

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide

Cat. No.: B2504536
CAS No.: 921144-48-1
M. Wt: 327.432
InChI Key: IBCSDAUJCNELAR-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a tetrazole ring and a phenylbutanamide moiety, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide typically involves a multi-step process. One common method is the Ugi-azide four-component reaction, which includes the following steps:

    Starting Materials: The reaction begins with an aldehyde, an amine, an isocyanide, and sodium azide.

    Reaction Conditions: The reaction is carried out in methanol at room temperature.

    Procedure: The components are mixed together, leading to the formation of the tetrazole ring through a series of condensation and cyclization reactions.

This method is advantageous due to its simplicity, high yield, and the ability to produce complex structures in a single step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted tetrazole derivatives .

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This bioisosterism is particularly useful in drug design, as it can enhance the compound’s metabolic stability and improve its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide stands out due to its unique combination of a tetrazole ring and a phenylbutanamide moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Additionally, its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c24-18(13-7-10-15-8-3-1-4-9-15)19-14-17-20-21-22-23(17)16-11-5-2-6-12-16/h1,3-4,8-9,16H,2,5-7,10-14H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCSDAUJCNELAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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